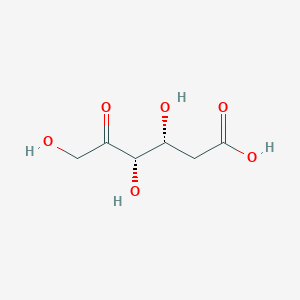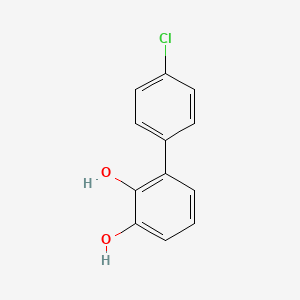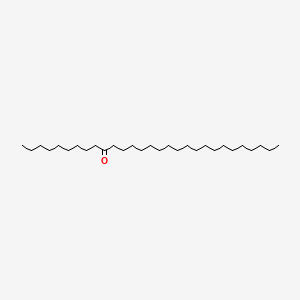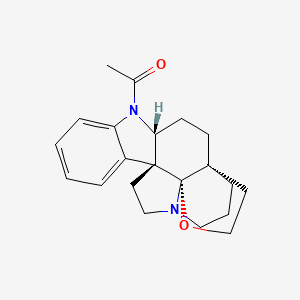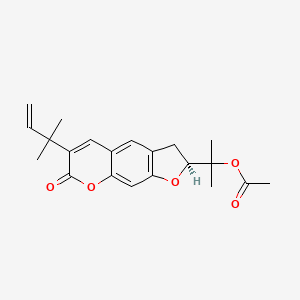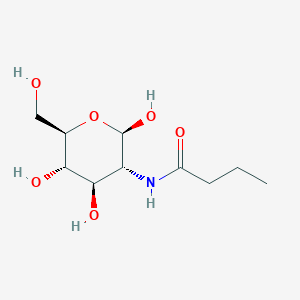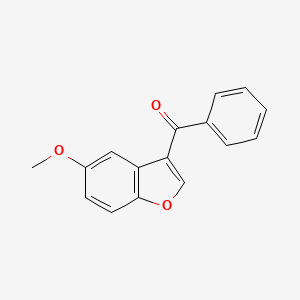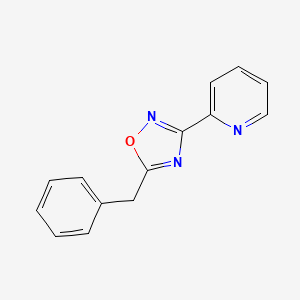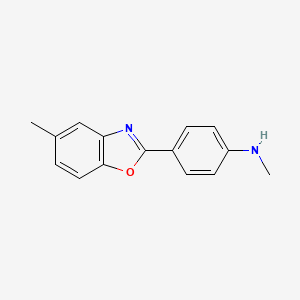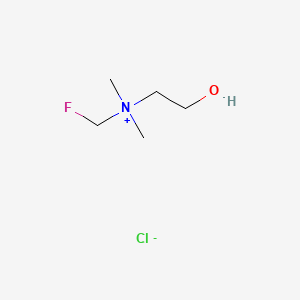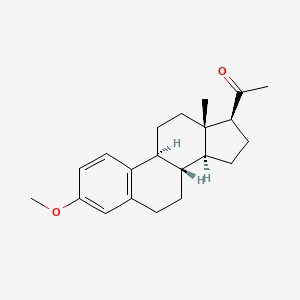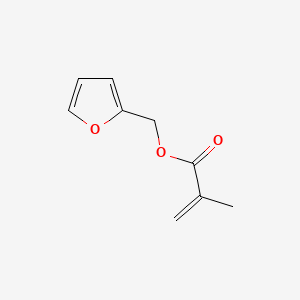
Furfuryl methacrylate
Overview
Description
Furfuryl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plasma Polymerization and Surface Chemistry
Furfuryl methacrylate (FMA) has been investigated in the field of plasma polymerization, where the correlation between plasma and surface chemistry was studied. The stability of the furanylmethyl fragment (FM, 81 m/z) in both the plasma phase and on the surface was highlighted, indicating its potential in forming oligomers with itself and other species. This research emphasizes the role of plasma phase diagnostic tools in predicting the chemistry of neutral and positive species, and their contribution to thin film deposition (Saboohi et al., 2017).
Biomedical Applications
FMA plasma polymer coatings have shown promise in biomedical and cell therapy applications. Various parameters such as power, deposition time, and flow rates were manipulated to create plasma polymer coatings, which were then analyzed using techniques like AFM, SEM, XPS, and ToF-SIMS. These coatings exhibited properties suitable for biomedical applications, and their interaction with primary human fibroblasts indicated their potential in cell culture. The research revealed that particle aggregates on the surfaces could inhibit fibroblast attachment and proliferation, highlighting the importance of optimizing plasma polymerization parameters for biomedical applications (Shirazi et al., 2016).
Polymerization and Material Properties
The initiated chemical vapor deposition (iCVD) method was used to achieve furan ring-functionalized solid surfaces by polymerizing FMA monomer. This solvent-free process enabled the formation of films under mild conditions. The functionality of the furan group in the iCVD film facilitated Diels-Alder chemistry with specific compounds, revealing the potential of FMA in material synthesis and functionalization (Chen et al., 2007).
Thermal Degradation and Stability
The study of the thermal degradation of poly(this compound) (PFM) was conducted through dynamic thermogravimetric analysis (TGA). The research focused on understanding the thermal behavior of PFM under various conditions, providing insights into its stability and potential applications in environments where thermal resistance is crucial (Peniche et al., 1993).
Photopolymerization and Kinetic Modeling
The photopolymerization of FMA was explored, considering factors like degradative transfer by the furan ring. A kinetic model was proposed, and the study provided a set of kinetic constants obtained through simulation at different temperatures. This research is significant for understanding the polymerization behavior of FMA and optimizing the process for specific applications (Bregado et al., 1998).
Mechanism of Action
Target of Action
Furfuryl methacrylate (FMA) is a versatile compound used in the production of polymers for biomedical and cell therapy applications . The primary targets of FMA are the molecules and structures within these applications, where it contributes to the formation of the polymer structure.
Mode of Action
FMA interacts with its targets through a process known as polymerization. This involves the reaction of individual monomers (in this case, FMA molecules) to form a polymer chain. FMA has been shown to undergo successful polymerization, resulting in the formation of branched poly(this compound) .
Biochemical Pathways
The conversion of furfural into bio-chemicals, including FMA, involves several biochemical pathways. These pathways are influenced by the presence of an aldehyde group in furfural, which allows it to synthesize higher value chemicals and polymer monomers . The exact biochemical pathways involved in the action of FMA are complex and involve multiple steps, including oxidation, hydrogenation, and hydrolysis .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (16617), density (1078 g/mL at 25 °C), boiling point (80-82 °C/5 mmHg), and refractive index (n20/D 1482), can provide some insights into its behavior in the body .
Result of Action
The result of FMA’s action is the formation of a polymer structure. This structure can be used in various applications, including the production of biomedical materials and cell therapy applications . The exact molecular and cellular effects of FMA’s action depend on the specific application and the conditions under which the polymerization occurs.
Safety and Hazards
Future Directions
FMA is a promising precursor for producing polymers for biomedical and cell therapy applications . It’s also being explored for the development of bio-based self-healing polymeric materials . The synthesized materials possess the characteristics of thermo-reversibility and self-healing and hold great potential for self-healing coating applications .
Biochemical Analysis
Biochemical Properties
Furfuryl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers through radical polymerization. It interacts with various enzymes and proteins, including those involved in the Diels-Alder reaction. The furan ring in this compound can participate in cycloaddition reactions, forming stable adducts with maleimides and other dienophiles . These interactions are crucial for the synthesis of complex polymer structures used in biomedical applications.
Cellular Effects
This compound influences various cellular processes, including cell attachment and proliferation. Studies have shown that this compound plasma polymer coatings can affect the attachment and growth of primary human fibroblasts . The presence of particle aggregates on the polymer surface can inhibit fibroblast attachment, highlighting the importance of surface chemistry in cell-material interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the Diels-Alder reaction, forming covalent bonds with maleimides and other dienophiles . This reaction is facilitated by the electron-rich furan ring, which acts as a diene in the cycloaddition process. The resulting adducts can undergo further polymerization, leading to the formation of complex polymer networks. These interactions can influence gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . This degradation can affect its long-term stability and efficacy in biomedical applications. Additionally, the formation of stable polymer networks through the Diels-Alder reaction can influence the temporal effects of this compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound can lead to toxic effects, including hepatotoxicity and carcinogenicity . Studies have shown that the compound can cause liver tumors in male rats and mice at high doses, highlighting the importance of dosage control in experimental settings. The threshold effects observed in these studies indicate that lower doses may be safer for use in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of furfuryl alcohol and other metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms can affect the compound’s activity and function within cells, contributing to its overall biochemical effects.
Properties
IUPAC Name |
furan-2-ylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXAVNJYFLGAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-19-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9063037 | |
| Record name | Furfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-28-2 | |
| Record name | Furfuryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfuryl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furfuryl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furfuryl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfuryl methacrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94ZA4KCV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


